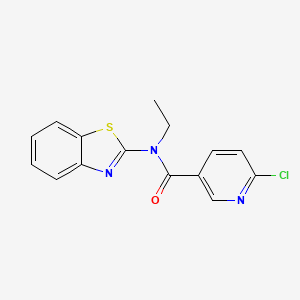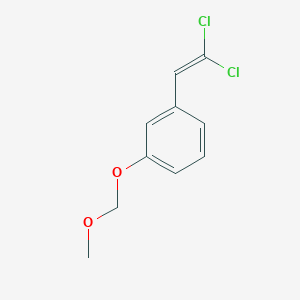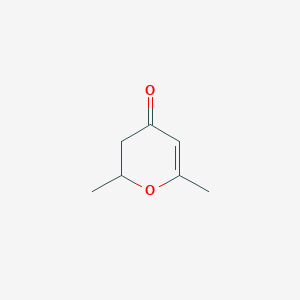
N-(2-hydroxycyclobutyl)indolizine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxycyclobutyl)indolizine-2-carboxamide is a chemical compound that belongs to the indolizine family. Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring. This compound is notable for its unique structure, which includes a hydroxycyclobutyl group attached to the indolizine core. The presence of the hydroxycyclobutyl group imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxycyclobutyl)indolizine-2-carboxamide typically involves the following steps:
Formation of the Indolizine Core: The indolizine core can be synthesized using classical methodologies such as the Scholtz or Chichibabin reactions. These reactions involve the cyclization of pyrrole and pyridine derivatives under specific conditions.
Introduction of the Hydroxycyclobutyl Group: The hydroxycyclobutyl group can be introduced through a series of reactions involving cyclobutanone and appropriate reagents. For example, the reaction of cyclobutanone with hydroxylamine hydrochloride in the presence of a base can yield the hydroxycyclobutyl intermediate.
Coupling with Indolizine Core: The hydroxycyclobutyl intermediate is then coupled with the indolizine core using amide bond formation reactions. This can be achieved using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-hydroxycyclobutyl)indolizine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or Jones reagent.
Reduction: The carbonyl group in the hydroxycyclobutyl moiety can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4).
Substitution: The hydroxy group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) followed by nucleophilic substitution.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Tosyl chloride (TsCl), nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Regeneration of the hydroxy group.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
N-(2-hydroxycyclobutyl)indolizine-2-carboxamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic applications, including as an antitubercular agent.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mécanisme D'action
The mechanism of action of N-(2-hydroxycyclobutyl)indolizine-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, studies have shown that indole-2-carboxamides, a related class of compounds, target the mycobacterial membrane protein large 3 (MmpL3) transporter in Mycobacterium tuberculosis . This interaction inhibits the transport of essential lipids, leading to the disruption of the bacterial cell membrane and ultimately cell death. Additionally, the compound may exert antitumor effects by downregulating the expression of genes involved in tumor progression, such as carbonic anhydrase 9 (CA9) and spleen tyrosine kinase (SYK) .
Comparaison Avec Des Composés Similaires
N-(2-hydroxycyclobutyl)indolizine-2-carboxamide can be compared with other similar compounds, such as:
Indole-2-carboxamides: These compounds share the indole core and have been studied for their antitubercular and antitumor activities.
Indolizine Derivatives: Other indolizine derivatives have been explored for their biological activities and synthetic applications.
Cyclobutyl Derivatives: Compounds containing the cyclobutyl moiety have unique chemical properties and are used in various chemical transformations.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
N-(2-hydroxycyclobutyl)indolizine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c16-12-5-4-11(12)14-13(17)9-7-10-3-1-2-6-15(10)8-9/h1-3,6-8,11-12,16H,4-5H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRLUIHPPMDHOFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NC(=O)C2=CN3C=CC=CC3=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2804193.png)

![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2804196.png)

![diethyl 2-cinnamamido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2804199.png)
![1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone](/img/structure/B2804201.png)



![N-(1-cyanocyclohexyl)-2-[2-(2-oxopyrrolidin-1-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B2804210.png)

